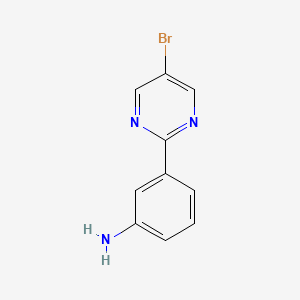

3-(5-Bromopyrimidin-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-bromopyrimidin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-5-13-10(14-6-8)7-2-1-3-9(12)4-7/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJGZLKYFDQWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 5 Bromopyrimidin 2 Yl Aniline

Retrosynthetic Analysis of the 3-(5-Bromopyrimidin-2-yl)aniline Scaffold

A retrosynthetic analysis of this compound logically disconnects the molecule at the C-N bond linking the aniline (B41778) and pyrimidine (B1678525) rings. This primary disconnection suggests a convergent synthesis, where the two key fragments, a substituted pyrimidine and an aniline derivative, are prepared separately and then coupled.

The pyrimidine fragment, 2-chloro-5-bromopyrimidine or a similar activated derivative, is a critical intermediate. The aniline fragment is 3-aminophenol (B1664112) or a protected version thereof. This retrosynthetic approach allows for flexibility in the synthesis, enabling modifications to either fragment before the final coupling step.

Classical and Modern Approaches to Pyrimidine Synthesis Relevant to this compound Precursors

The synthesis of the pyrimidine core is a cornerstone of this process. Various methods have been developed to construct the pyrimidine ring, which can then be functionalized to yield the desired 2-substituted-5-bromopyrimidine intermediate.

Condensation Reactions with α,β-Dicarbonyl Compounds and Amidines

A foundational method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. rsc.orgorganic-chemistry.org For the precursors of this compound, a suitably substituted dicarbonyl compound can react with formamidine (B1211174) or other amidines to form the pyrimidine ring. rsc.orgorganic-chemistry.org The bromine atom can be introduced either on the dicarbonyl precursor or by subsequent halogenation of the pyrimidine ring.

A notable example is the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts to afford 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org This method provides a direct route to pyrimidines that can be further elaborated. organic-chemistry.org

Cyclization Reactions of Appropriate Precursors

Cyclization reactions offer another versatile route to the pyrimidine core. rsc.org These methods often involve the intramolecular cyclization of an acyclic precursor containing all the necessary atoms for the pyrimidine ring. For instance, a molecule containing an amine, an amide, and a suitable carbon backbone can be induced to cyclize under specific conditions to form the heterocyclic ring. A one-pot methodology for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidine derivatives involves the cyclocondensation of amino pyrazoles with enaminones or chalcones. nih.gov

Multi-step Organic Syntheses for Functional Group Introduction

Multi-step syntheses are often necessary to introduce the required functional groups onto the pyrimidine and aniline rings with the correct regiochemistry. fiveable.melibretexts.org This systematic approach allows for the construction of complex molecules from simpler starting materials. fiveable.meutdallas.edu For the aniline fragment, a common strategy involves the nitration of a substituted benzene, followed by reduction of the nitro group to an amine. fiveable.me Protecting groups may be employed to prevent unwanted side reactions during the synthetic sequence. utdallas.edu

The synthesis of the 5-bromopyrimidine (B23866) moiety can be achieved through various routes, including the reaction of dibromodifuranone with formamide. chemicalbook.com The introduction of the bromine at the 5-position is a key step, and various brominating agents and conditions can be employed depending on the substrate.

Friedländer-type Synthesis Utilizing Pyrimidine Intermediates

While the classical Friedländer synthesis is used for quinolines, analogous strategies can be adapted for the synthesis of fused pyrimidine systems. Although not directly applicable to the synthesis of the non-fused this compound, the principles of this reaction, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group, can inspire novel synthetic routes to related heterocyclic structures.

One-Pot and Multicomponent Synthetic Strategies

To improve efficiency and reduce waste, one-pot and multicomponent reactions are increasingly employed in organic synthesis. researchgate.netmdpi.com These strategies involve the combination of three or more reactants in a single reaction vessel to form a complex product in a single operation. researchgate.netresearchgate.net A multicomponent approach to synthesizing pyrimidine derivatives could involve the reaction of a 1,3-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative (Biginelli reaction) or the reaction of an α-hydroxyketone, an oxoacetonitrile, and a primary amine. mdpi.com Such strategies can streamline the synthesis of the pyrimidine core of the target molecule. researchgate.net

Targeted Synthesis of the 5-Bromopyrimidine Moiety

Preparation of 2-Aminopyrimidine (B69317) Derivatives

The synthesis of 2-aminopyrimidine derivatives is a foundational step. A common and effective method involves the condensation of a chalcone (B49325) with guanidine (B92328) hydrochloride in an ethanol (B145695) solvent. hakon-art.com This reaction is typically refluxed in the presence of a base, such as aqueous sodium hydroxide, to facilitate the cyclization and formation of the pyrimidine ring. hakon-art.com The resulting 2-aminopyrimidine can then be further modified. For instance, treatment with acetic anhydride (B1165640) can yield the corresponding 2-acetamidopyrimidine. hakon-art.com

Another versatile approach to 2-aminopyrimidine derivatives is the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines. This reaction can be carried out in the presence of triethylamine (B128534), often without the need for a solvent or catalyst, providing good to excellent yields. nih.gov The use of readily available starting materials and the operational simplicity of these methods make them attractive for large-scale synthesis. nih.govgoogle.com

Furthermore, 2-aminopyrimidines can be synthesized from β-dicarbonyl compounds or their equivalents, which are reacted with compounds containing an N-C-N fragment like urea, thiourea, or guanidine. wikipedia.org These classical methods, along with more modern approaches like the Biginelli reaction, provide a diverse toolkit for accessing a wide range of substituted 2-aminopyrimidines. wikipedia.org The inherent versatility of 2-aminopyrimidines makes them valuable starting materials for the synthesis of more complex heterocyclic compounds. ijpsjournal.com

Table 1: Selected Methods for the Preparation of 2-Aminopyrimidine Derivatives

| Starting Materials | Reagents | Key Conditions | Product Type |

| Chalcone, Guanidine Hydrochloride | Ethanol, NaOH | Reflux | 2-Aminopyrimidine |

| 2-Amino-4,6-dichloropyrimidine, Amine | Triethylamine | Solvent-free fusion | Substituted 2-Aminopyrimidine |

| β-Dicarbonyl Compound, Guanidine | - | Cyclization | 2-Aminopyrimidine |

| N,N-Dimethylformamide, Phosphorus Trichloride, Acetaldehyde Diethyl Acetal, Guanidine Nitrate (B79036) | Kerosene, Sodium Methylate | Pressure | 2-Aminopyrimidine |

Bromination Strategies for Pyrimidine Rings

Introducing a bromine atom at the C-5 position of the pyrimidine ring is a crucial step. A variety of brominating agents and conditions have been explored to achieve this transformation efficiently.

One straightforward method involves the use of common inorganic salts at room temperature. publish.csiro.auresearchgate.net For instance, a pyrimidine can be dissolved in glacial acetic acid, followed by the addition of sodium nitrite (B80452) and potassium bromide. This method is advantageous as it avoids the use of harsh reagents like elemental bromine or specialized agents like N-bromosuccinimide (NBS). publish.csiro.auresearchgate.net However, the success of this reaction often requires the presence of at least one activating group on the pyrimidine ring adjacent to the C-5 position. publish.csiro.au

More traditional methods for the 5-bromination of pyrimidine derivatives include the use of bromine in various solvents such as water, dimethylformamide (DMF), or carbon tetrachloride. nih.gov N-bromosuccinimide (NBS) is another widely used reagent, often in solvents like DMF or in ionic liquids. nih.govnih.gov Other reported systems for bromination include a combination of m-chloroperbenzoic acid (MCPBA) and hydrobromic acid (HBr) in aprotic solvents, or ceric ammonium (B1175870) nitrate (CAN) with lithium bromide (LiBr). nih.govnih.gov

A particularly efficient reagent for the bromination of both protected and unprotected pyrimidine nucleosides is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH or DBH). nih.govfiu.edu This reaction proceeds smoothly in aprotic solvents like dichloromethane, acetonitrile, or DMF. The efficiency of this bromination can be further enhanced by the addition of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govfiu.edu

Table 2: Common Reagents for the Bromination of Pyrimidine Rings

| Reagent | Solvent | Key Conditions |

| NaNO₂, KBr | Glacial Acetic Acid | Room Temperature |

| Br₂ | Water, DMF, CCl₄ | Varies |

| N-Bromosuccinimide (NBS) | DMF, Ionic Liquids | Varies |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | CH₂Cl₂, CH₃CN, DMF | Room Temperature, Optional Lewis Acid |

Halogen Exchange Reactions in Pyrimidine Synthesis

Halogen exchange reactions provide an alternative and often strategic route for the synthesis of brominated pyrimidines. These reactions involve the replacement of a different halogen atom, typically chlorine, with bromine. This approach can be particularly useful when the corresponding chloro-pyrimidine is more readily accessible.

While direct bromination is common, the introduction of a halogen at position 5 can serve as a stepping stone for further functionalization through replacement of the halogen. publish.csiro.auresearchgate.net Although less frequently the primary route to the 5-bromo derivative itself, the principle of halogen exchange is a fundamental concept in pyrimidine chemistry. For instance, the treatment of 2-aminopyrimidines with sodium nitrite and a potassium halide (KX, where X = Cl, Br, I) can lead to the introduction of a halogen at the 5-position, alongside the replacement of the amino group. publish.csiro.au This indicates the feasibility of halogen introduction under specific reaction conditions, which can be tailored to favor the desired product.

The reactivity of halogens on the pyrimidine ring is position-dependent. Halogens at the 2- and 4-positions are generally more susceptible to nucleophilic displacement than a halogen at the 5-position. This differential reactivity allows for selective transformations. For instance, in 2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the 4-position. stackexchange.com This inherent reactivity profile is crucial when designing multi-step syntheses involving halogenated pyrimidine intermediates.

Formation of the Pyrimidinyl-Aniline Linkage

Connecting the 5-bromopyrimidine moiety to the aniline fragment is the final key step in the synthesis of this compound. This C-N bond formation is typically achieved through either nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyrimidine Systems

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-N bonds in electron-deficient heterocyclic systems like pyrimidines. wikipedia.org The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles, such as anilines, on the ring. wikipedia.org

In the context of synthesizing this compound, an SNAr reaction would typically involve reacting a 2-halopyrimidine (e.g., 2-chloropyrimidine) with 3-bromoaniline. The leaving group at the 2-position of the pyrimidine is displaced by the amino group of the aniline. The reactivity of the pyrimidine ring towards nucleophilic attack is generally higher at the 4- and 2-positions compared to the 5-position. wikipedia.orgstackexchange.com

The efficiency of SNAr reactions can be influenced by several factors, including the nature of the leaving group, the nucleophilicity of the amine, and the reaction conditions. For instance, the use of a solvent like polyethylene (B3416737) glycol (PEG) 400 at elevated temperatures can facilitate these reactions, often leading to high yields in short reaction times. nih.gov In some cases, the presence of a base is required to deprotonate the amine and enhance its nucleophilicity.

It is important to note that the regioselectivity of SNAr reactions on substituted pyrimidines can be complex. For example, in 2,4-dihalopyrimidines, nucleophiles generally attack the 4-position selectively. stackexchange.com This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C-4. stackexchange.com

Palladium-Catalyzed C-N Cross-Coupling Reactions for Aniline Derivatization

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the synthesis of arylamines. nih.govmit.edursc.org These methods offer a versatile and reliable way to form the C-N bond between an aryl halide (or pseudohalide) and an amine. nih.gov

In the synthesis of this compound, this reaction would involve coupling a 2-aminopyrimidine derivative with a brominated aniline, or more commonly, coupling 2-amino-5-bromopyrimidine (B17363) with an appropriate aniline derivative. The general catalytic system for a Buchwald-Hartwig amination consists of a palladium precursor, a suitable ligand, a base, and a solvent. uwindsor.ca

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine (B1218219) ligands, such as Xantphos, are often employed to facilitate both the oxidative addition of the aryl halide to the palladium center and the reductive elimination of the final product. beilstein-journals.org The base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is required to deprotonate the amine. beilstein-journals.org Common solvents for these reactions include dioxane and toluene. uwindsor.cabeilstein-journals.org

These palladium-catalyzed methods are known for their broad substrate scope and functional group tolerance, making them highly applicable in complex molecule synthesis. nih.govrsc.org They provide a powerful alternative to traditional SNAr reactions, often proceeding under milder conditions and with higher yields, especially for less reactive substrates.

Table 3: Comparison of SNAr and Palladium-Catalyzed C-N Coupling

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed C-N Cross-Coupling |

| Mechanism | Addition-elimination | Oxidative addition, reductive elimination |

| Substrates | Electron-deficient aryl halides | Wide range of aryl/heteroaryl halides and amines |

| Catalyst | Typically not required, but can be base-catalyzed | Palladium precursor and ligand |

| Conditions | Often requires elevated temperatures | Can often be performed under milder conditions |

| Functional Group Tolerance | Can be limited by harsh conditions | Generally high |

Metal-Free Debromination and Reduction Processes Applicable to Pyrimidine Derivatives

The selective removal of a bromine atom from a pyrimidine ring is a crucial transformation in the synthesis of certain derivatives. While often achieved with metal catalysts, metal-free methods are gaining traction due to their lower cost, reduced toxicity, and simplified purification procedures.

One notable metal-free approach involves using a mixture of dimethylformamide (DMF) and a trialkylamine, such as triethylamine (Et₃N), as a reductive system. researchgate.net This method has been shown to effectively debrominate 5-bromopyrimidine derivatives under mild conditions, likely proceeding through a radical pathway. researchgate.net Amine and sulfide (B99878) functional groups are well-tolerated in this process. researchgate.net

Another strategy for the dehalogenation of bromoaromatic compounds involves visible-light-mediated photoredox catalysis. In this method, a photosensitizer (e.g., methylene blue) absorbs light and, in the presence of an electron donor (e.g., triethylamine), initiates a single-electron transfer process that leads to the cleavage of the C-Br bond. researchgate.net

Reduction of the pyrimidine ring itself, rather than just debromination, can also occur. For instance, lithium aluminum hydride (LiAlH₄), a powerful reducing agent, has been shown to reduce the pyrimidine ring of certain pyrimidine-5-carboxylates and carboxamides to yield dihydropyrimidine (B8664642) derivatives. researchgate.net The regioselectivity of this reduction can be influenced by the nature of the substituents on the pyrimidine ring. researchgate.net

These metal-free methods provide valuable alternatives for the manipulation of brominated pyrimidine intermediates in the synthesis of complex molecules. nih.govrsc.org

Synthetic Routes to Analogues and Derivates of this compound

The development of analogues and derivatives of this compound is essential for exploring structure-activity relationships and fine-tuning the properties of these compounds for various applications. Modifications can be strategically introduced on both the aniline and pyrimidine rings.

Modifications on the Aniline Ring

A straightforward and widely used approach to introduce diversity is by modifying the aniline ring. This is typically achieved by employing a diverse range of commercially available or synthetically accessible substituted anilines in the initial cross-coupling reaction with a suitable pyrimidine precursor, such as 2,5-dibromopyrimidine.

Furthermore, post-coupling transformations can be performed on the aniline ring to introduce additional functionality. For instance, a nitro group can be reduced to an amine, which can then serve as a handle for further derivatization through acylation, alkylation, or other amine-based chemistries. This modular approach provides access to a vast chemical space of this compound derivatives. nih.govresearchgate.net

Substituent Effects on Reaction Selectivity and Yield

The nature and position of substituents on both the pyrimidine and aniline rings can significantly influence the outcome of the synthetic reactions used to prepare this compound and its analogues. These effects manifest in both the reaction rate and the selectivity of the transformation.

In Buchwald-Hartwig aminations, the electronic properties of the aniline partner are critical. Electron-withdrawing groups on the aniline can decrease its nucleophilicity, potentially slowing down the reaction and requiring more forcing conditions or a more active catalyst system to achieve good yields. Conversely, electron-donating groups can enhance the reaction rate. Steric hindrance, particularly from substituents at the ortho-position of the aniline, can dramatically impede the coupling and lower the yield. researchgate.net

Similarly, in Ullmann-type couplings, electronic effects are important. Electron-withdrawing groups on the aryl halide generally enhance its reactivity towards nucleophilic attack. wikipedia.org Steric bulk on either coupling partner can be a significant impediment, often requiring higher temperatures or longer reaction times.

The regioselectivity of reactions on the pyrimidine ring is also governed by substituent effects. For example, in the synthesis of substituted tetrazolo[1,5-a]pyrimidines, the nature of the substituent can direct the regiochemistry of the cyclocondensation reaction. nih.gov Electron-withdrawing groups like -CF₃ can lead to high regioselectivity, while aryl or methyl groups may result in a mixture of isomers. nih.gov These substituent effects must be carefully considered when planning the synthesis of specific analogues to maximize the yield of the desired product.

Advanced Spectroscopic and Structural Elucidation of 3 5 Bromopyrimidin 2 Yl Aniline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-(5-Bromopyrimidin-2-yl)aniline, NMR provides critical insights into its connectivity, electronic environment, and conformational dynamics.

Proton (¹H) NMR Spectroscopic Analysis for Rotational Behavior and Conformational Studies

The ¹H NMR spectrum of this compound provides initial information about its proton environments. The pyrimidine (B1678525) ring features two protons, which are expected to appear as distinct singlets due to the bromine substituent breaking their symmetry. The aniline (B41778) ring's four protons will present a more complex pattern of multiplets in the aromatic region, influenced by their substitution pattern.

A key structural feature of this molecule is the potential for restricted rotation around the N-C(aryl) bond. This rotational behavior can be probed using ¹H NMR. csic.es In related N-(5-substituted-pyrimidin-2-yl)aniline systems, the pyrimidine and aniline protons act as sensitive monitors for this rotation. csic.es At room temperature, if the rotation is fast on the NMR timescale, protons that could be chemically non-equivalent may appear averaged. However, as the temperature is lowered, the rotation can slow sufficiently to resolve these distinct signals, leading to observable changes in the spectrum. csic.es

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine H-4, H-6 | ~8.7 | Singlet |

| Aniline Ring Protons | ~7.2 - 7.8 | Multiplet |

| Amino (NH) | Broad Singlet | Not always observed |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The molecule contains 10 distinct carbon atoms. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, Br) and the aromatic ring currents. Carbons in the pyrimidine ring, particularly C-2 (attached to two nitrogens) and C-5 (attached to bromine), will be significantly affected. The aniline ring carbons' shifts can be compared to those of unsubstituted aniline to gauge the electronic effect of the pyrimidyl substituent. researchgate.netchemicalbook.com In unsubstituted aniline, the ipso-carbon (C-NH2) appears around 146 ppm, while other ring carbons are found between 115-130 ppm. researchgate.netchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | ~162 |

| Pyrimidine C-4, C-6 | ~158 |

| Pyrimidine C-5 | ~118 |

| Aniline C-ipso (C-N) | ~145 |

| Aniline C-ipso (C-pyrimidine) | ~140 |

| Aniline Ring Carbons | ~115 - 130 |

Advanced NMR Techniques (e.g., 2D NMR, Variable-Temperature NMR) for Conformational Dynamics

To unambiguously assign all proton and carbon signals and to rigorously study the molecule's dynamic behavior, advanced NMR techniques are indispensable.

Variable-Temperature (VT) NMR: As suggested by studies on similar structures, VT-NMR is a powerful tool to investigate restricted rotation. csic.esst-andrews.ac.uk By acquiring spectra over a range of temperatures, one can observe the broadening and coalescence of signals corresponding to protons or carbons that become equivalent through fast rotation. st-andrews.ac.uk The temperature at which two signals merge (the coalescence temperature) allows for the calculation of the free energy barrier (ΔG‡) to rotation around the C-N bond, providing a quantitative measure of the molecule's conformational stability. st-andrews.ac.uk

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing the connectivity of protons within the aniline ring. usask.ca

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton. usask.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. usask.ca It is particularly useful for identifying quaternary (non-protonated) carbons by observing their correlation to nearby protons, thus completing the full structural puzzle. usask.ca

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C10H8BrN3. chemcd.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. nih.govnih.gov This precision allows for the unambiguous determination of the molecular formula by distinguishing it from other formulas with the same nominal mass. nih.gov Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion region of the mass spectrum will show a characteristic pair of peaks (M+ and M+2) of approximately equal intensity, separated by two mass units.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₀H₈⁷⁹BrN₃ | 249.0007 |

| [M+2]⁺ | C₁₀H₈⁸¹BrN₃ | 251.0007 |

Fragmentation Pattern Analysis

In electron impact (EI) ionization, the molecule is fragmented in a reproducible manner, creating a "fingerprint" that aids in structural elucidation. The fragmentation of this compound is expected to follow patterns typical for aromatic amines and halogenated heterocycles. libretexts.orgresearchgate.net Key fragmentation pathways would likely include:

Loss of a bromine radical (•Br) from the molecular ion.

Cleavage of the C-N bond connecting the two rings.

Fragmentation of the aniline portion, potentially forming a C₆H₅⁺ ion (m/z 77) or related fragments. researchgate.net

Table 4: Plausible Mass Fragments and Their m/z Values

| m/z | Possible Fragment Identity |

| 249/251 | [C₁₀H₈BrN₃]⁺ (Molecular Ion) |

| 170 | [M - Br]⁺ |

| 92 | [C₆H₆N]⁺ (Aniline fragment) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

While NMR provides data on the molecule's structure in solution, single-crystal X-ray diffraction analysis yields the definitive structure in the solid state. This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. researchgate.netresearchgate.net

For this compound, a key piece of information from X-ray analysis would be the dihedral angle between the plane of the aniline ring and the pyrimidine ring. This angle quantifies the degree of twist around the central C-N bond in the solid state, providing a static picture that complements the dynamic information from VT-NMR studies. The analysis would also reveal intermolecular interactions, such as hydrogen bonds involving the amine proton and pyrimidine nitrogens (N-H···N) or π-π stacking between aromatic rings, which govern how the molecules pack into a crystal lattice. researchgate.net

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 1002 |

| Z (molecules/cell) | 4 |

Crystal Packing and Intermolecular Interactions

The crystal structure of aminopyrimidine derivatives, a class to which this compound belongs, is significantly influenced by a variety of intermolecular interactions. While specific crystallographic data for this compound is not publicly available, the analysis of related structures provides a strong basis for understanding its potential solid-state assembly.

The primary intermolecular force expected to govern the crystal packing is hydrogen bonding. The amino group (-NH2) of the aniline moiety is a potent hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring act as acceptors. In many 2-aminopyrimidine (B69317) derivatives, robust N-H···N hydrogen bonds are a recurring motif, often leading to the formation of dimeric structures. mdpi.comresearchgate.net These interactions are crucial in defining the supramolecular architecture. For instance, in related 2-aminopyrimidine compounds, these hydrogen bonds contribute significantly to the stability of the crystal lattice. nih.gov

Beyond classical hydrogen bonding, other non-covalent interactions are also anticipated to play a role. The bromine atom on the pyrimidine ring can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile such as a nitrogen atom or a π-system. The presence of the electron-withdrawing pyrimidine ring can enhance the electrophilic character of the bromine atom, making halogen bonds a plausible and significant feature in the crystal packing.

Table 1: Plausible Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H (amino group) | N (pyrimidine ring) | 2.8 - 3.2 |

| Halogen Bond | C-Br | N (pyrimidine), π-system | 2.9 - 3.5 |

| π-π Stacking | Aniline ring | Pyrimidine ring | 3.3 - 3.8 |

Conformational Analysis in the Crystalline State

In N-(Pyrazin-2-yl)aniline, the two aromatic rings are inclined at an angle of 15.2(1)°. researchgate.net A similar non-planar conformation can be expected for this compound. The amino group itself is also likely to exhibit some degree of pyramidalization.

The planarity of the pyrimidine and aniline rings themselves is expected to be largely preserved, although minor deviations from planarity can occur due to crystal packing forces. The exocyclic amino group may also show slight pyramidalization, with the nitrogen atom displaced from the plane of the attached carbon and hydrogen atoms.

Table 2: Expected Conformational Parameters for this compound

| Parameter | Description | Expected Value Range |

| Dihedral Angle (Aniline-Pyrimidine) | Torsion angle between the planes of the two rings | 10° - 40° |

| Bond Angle (C-N-C) | Angle between the aniline and pyrimidine rings and the linking nitrogen atom | 125° - 135° |

It is important to note that the specific values for these parameters for this compound can only be definitively determined through single-crystal X-ray diffraction analysis. The information presented here is based on the analysis of closely related structures and serves as a scientifically grounded prediction of its conformational and packing behavior.

Computational Chemistry and Theoretical Modeling of 3 5 Bromopyrimidin 2 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules. These methods allow for the detailed exploration of the geometric, electronic, and spectroscopic characteristics of 3-(5-Bromopyrimidin-2-yl)aniline.

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is employed to study a wide range of molecular properties of this compound.

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. For related pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), have been shown to provide reliable geometric parameters. nih.govafricanjournalofbiomedicalresearch.comphyschemres.org

The optimized structure of this compound is expected to feature a largely planar pyrimidine ring, with the aniline (B41778) and bromine substituents attached. The dihedral angle between the pyrimidine and phenyl rings is a key parameter determined through conformational analysis. This analysis involves rotating the phenyl ring relative to the pyrimidine ring to identify the lowest energy conformer. For similar bi-aryl systems, a non-planar (twisted) conformation is often the most stable due to the balance between conjugative effects, which favor planarity, and steric hindrance between the rings, which favors a twisted arrangement. In a study of N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine, the pyrimidine ring attached to the benzimidazole (B57391) was found to be planar, with specific dihedral angles indicating this planarity. irjweb.com

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value | Basis of Prediction |

| C-N (pyrimidine) | ~1.34 Å | DFT studies on pyrimidine derivatives irjweb.com |

| C-Br | ~1.90 Å | DFT studies on bromo-substituted heterocycles nih.gov |

| C-C (phenyl) | ~1.39 Å | Standard bond length in aromatic systems semanticscholar.org |

| C-N (aniline) | ~1.40 Å | DFT studies on aniline derivatives |

| Dihedral Angle (Pyrimidine-Phenyl) | Non-zero | Steric hindrance between rings |

Note: These values are illustrative and based on computational studies of structurally similar molecules. Specific values for this compound would require dedicated DFT calculations.

The electronic structure of this compound is critical for understanding its reactivity and chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability. researchgate.netirjweb.com A smaller energy gap suggests higher reactivity.

For pyrimidine derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the aniline ring, while the LUMO is typically distributed over the electron-deficient pyrimidine ring. irjweb.comresearchgate.net The presence of the electron-withdrawing bromine atom on the pyrimidine ring is expected to lower the LUMO energy, while the electron-donating aniline group will raise the HOMO energy, likely resulting in a relatively small HOMO-LUMO gap and indicating a reactive molecule.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.netnih.gov The MEP map helps to identify regions that are prone to electrophilic and nucleophilic attack. In the MEP of this compound, the regions around the nitrogen atoms of the pyrimidine ring are expected to be electron-rich (negative potential, typically colored red or yellow), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group and the region around the bromine atom may exhibit a more positive potential (colored blue), indicating sites for potential nucleophilic interactions. researchgate.net

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors for this compound based on Analogous Compounds

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | ~ -6.0 to -5.5 | Electron-donating ability |

| ELUMO | ~ -1.5 to -1.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 4.5 | Chemical reactivity and stability researchgate.netirjweb.com |

Note: These values are estimations based on DFT studies of similar substituted pyrimidines and anilines and would need to be confirmed by specific calculations for the target molecule.

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations, typically carried out using DFT methods, provide the frequencies and intensities of the vibrational modes of the molecule. nih.govnih.govyoutube.com The predicted spectra can be compared with experimental data to confirm the molecular structure.

Key predicted vibrational modes for this compound would include the N-H stretching vibrations of the aniline group (typically in the range of 3300-3500 cm⁻¹), the C=N and C=C stretching vibrations of the pyrimidine and phenyl rings (around 1400-1600 cm⁻¹), and the C-Br stretching vibration at a lower frequency. physchemres.orgresearchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental values. nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Associated Functional Group |

| N-H stretch | 3300 - 3500 | Aniline -NH₂ |

| C-H stretch (aromatic) | 3000 - 3100 | Phenyl and Pyrimidine rings |

| C=N stretch | 1550 - 1650 | Pyrimidine ring |

| C=C stretch (aromatic) | 1400 - 1600 | Phenyl and Pyrimidine rings |

| C-Br stretch | 500 - 600 | Bromo-pyrimidine |

Note: These are general ranges and the precise frequencies would be determined by specific DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). researchgate.netijcce.ac.irnih.govrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is expected to show characteristic π-π* transitions associated with the aromatic pyrimidine and phenyl rings. The presence of the aniline and bromo substituents will likely cause a red-shift (shift to longer wavelengths) of these absorption bands compared to the unsubstituted parent rings. TD-DFT calculations on similar systems have shown good agreement with experimental spectra. ijcce.ac.irnih.govrsc.org

Table 4: Predicted UV-Vis Absorption Data for this compound based on TD-DFT studies of Analogous Compounds

| Transition Type | Predicted λmax (nm) | Associated Electronic Excitation |

| π → π | 250 - 350 | Excitation within the aromatic system |

| n → π | > 300 | Excitation involving non-bonding electrons on nitrogen |

Molecular Modeling and Simulation

Molecular modeling and simulation serve as a computational microscope, enabling the exploration of the structural and dynamic properties of this compound. These methods allow for the examination of conformational landscapes, intermolecular interactions, and the influence of the surrounding environment on the molecule's behavior.

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of this compound, capturing its intricate motions and interactions with solvent molecules. While direct MD simulation studies on this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on its constituent moieties, namely 5-bromopyrimidine (B23866) and aminophenyl derivatives.

A study on 5-bromopyrimidine in aqueous solution revealed significant insights into its dynamic behavior and the influence of the solvent. rsc.org These simulations demonstrated that the bromine atom and the nitrogen atoms of the pyrimidine ring are key sites for interaction with water molecules. The solvent shell around the molecule is not uniform, with specific hydration patterns observed around the polar and nonpolar regions of the molecule. The dynamic nature of these interactions, including the formation and breaking of hydrogen bonds, dictates the solubility and transport properties of the molecule.

The interplay between the hydrophilic character of the amino group and the pyrimidine nitrogens, and the hydrophobic nature of the phenyl and brominated pyrimidine rings, would lead to complex solvation phenomena. MD simulations can quantify these effects by calculating properties such as the radial distribution function (RDF) of solvent molecules around specific atoms and the solvent accessible surface area (SASA). These analyses would reveal the preferred solvation sites and the extent of solvent exposure of different parts of the molecule.

Table 1: Hypothetical MD Simulation Parameters for this compound in Aqueous Solution

| Parameter | Value/Method | Rationale |

| Force Field | GROMOS, AMBER, or CHARMM with custom parameters | Standard force fields for biomolecular and organic systems, requiring parameterization for the specific compound. |

| Solvent Model | TIP3P or SPC/E | Common explicit water models for simulating aqueous environments. |

| Simulation Box | Cubic or dodecahedron | Standard box shapes for periodic boundary conditions. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for studying behavior under normal conditions. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 100 ns - 1 µs | Sufficient time to observe significant conformational changes and solvent reorganization. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking experimental conditions. |

The results from such simulations would provide a detailed picture of how this compound behaves in a solution, which is crucial for understanding its chemical reactivity and potential biological interactions.

The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. For a novel compound like this compound, a specific and validated force field is essential. The development of such a force field typically involves a multi-step process.

Firstly, initial parameters for the bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions are often derived from existing well-established force fields like AMBER, CHARMM, or OPLS-AA by analogy to similar chemical groups. ethz.chnih.gov For instance, parameters for the aniline moiety could be adapted from those for phenylalanine or other aniline derivatives, while parameters for the bromopyrimidine ring could be based on those for other halogenated heterocyclic compounds.

Secondly, quantum mechanical (QM) calculations are employed to refine these initial parameters. High-level ab initio or density functional theory (DFT) calculations are performed on the isolated molecule to obtain its equilibrium geometry, vibrational frequencies, and partial atomic charges. The Restrained Electrostatic Potential (RESP) fitting procedure is commonly used to derive accurate atomic charges that reproduce the QM electrostatic potential.

Table 2: Key Steps in Force Field Parameterization for this compound

| Step | Method | Objective |

| 1. Initial Parameter Assignment | Analogy to existing force fields (e.g., GAFF, CGenFF) | Obtain a starting set of parameters for all atoms, bonds, angles, and dihedrals. |

| 2. Quantum Mechanical Calculations | DFT (e.g., B3LYP/6-31G*) or ab initio (e.g., MP2) | Calculate the optimized geometry, vibrational frequencies, and electrostatic potential of the molecule. |

| 3. Partial Charge Derivation | RESP or Merz-Kollman (MK) fitting | Determine atomic partial charges that accurately represent the electrostatic properties of the molecule. |

| 4. Bonded Parameter Refinement | Fitting to QM vibrational frequencies and potential energy scans | Optimize bond stretching, angle bending, and dihedral torsion parameters to reproduce QM data. |

| 5. Non-bonded Parameter Refinement | Comparison with experimental data (e.g., heats of vaporization, density) or high-level QM calculations of intermolecular interactions | Fine-tune Lennard-Jones parameters to accurately model intermolecular forces. |

| 6. Validation | MD simulations of bulk properties (e.g., density, heat of vaporization) and comparison with experimental data or QM calculations of conformational energies. | Ensure the developed force field can reproduce known physical properties and energetic profiles. |

A crucial aspect of parameterizing this compound is accurately describing the torsional potential for the dihedral angle connecting the pyrimidine and aniline rings, as this governs the molecule's conformational flexibility. This is typically achieved by performing a QM potential energy scan for the rotation around the C-C bond and then fitting the dihedral parameters to reproduce this energy profile.

Validation of the newly developed force field is the final and most critical step. This involves running MD simulations of the compound in its pure liquid or solid state, or in solution, and comparing the calculated macroscopic properties (e.g., density, heat of vaporization, solvation free energy) with available experimental data or with results from high-level QM calculations.

In Silico Assessment of Chemical Reactivity and Potential Reaction Pathways

In silico methods provide a powerful and efficient means to predict the chemical reactivity of this compound and to explore potential reaction pathways without the need for extensive experimental work. These computational approaches are based on the principles of quantum chemistry and can provide detailed information about the electronic structure and energetics of the molecule.

One of the primary tools for assessing chemical reactivity is the analysis of the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's propensity to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For this compound, the HOMO is likely to be localized on the electron-rich aniline ring, particularly the amino group, making this site susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-deficient pyrimidine ring, especially around the carbon atoms bearing the bromine and the linkage to the aniline group, indicating these as likely sites for nucleophilic attack.

Another important descriptor of reactivity is the molecular electrostatic potential (MEP) map. The MEP visually represents the electrostatic potential on the electron density surface of the molecule, highlighting regions of positive (electrophilic) and negative (nucleophilic) potential. For this compound, the MEP would likely show a negative potential around the nitrogen atoms of the pyrimidine ring and the amino group, and a positive potential around the hydrogen atoms of the amino group and near the bromine atom.

Based on these reactivity indicators, several potential reaction pathways can be hypothesized. The bromine atom on the pyrimidine ring is a good leaving group, making the C5 position susceptible to nucleophilic aromatic substitution (SNAr) reactions. The aniline moiety can undergo typical reactions of aromatic amines, such as electrophilic substitution on the phenyl ring (directed by the amino group) or reactions involving the amino group itself, like acylation or diazotization.

Table 3: Predicted Reactivity and Potential Reaction Pathways for this compound

| Reactive Site | Type of Reaction | Predicted Reactants/Conditions | Potential Products |

| C5 of Pyrimidine Ring (C-Br bond) | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., alkoxides, amines) | 5-substituted pyrimidine derivatives |

| Aniline Ring (ortho/para to -NH2) | Electrophilic Aromatic Substitution | Electrophiles (e.g., halogens, nitrating agents) | Substituted aniline derivatives |

| Amino Group (-NH2) | Acylation | Acyl chlorides, anhydrides | Amide derivatives |

| Amino Group (-NH2) | Diazotization | Nitrous acid (NaNO2/HCl) | Diazonium salt intermediate |

| Pyrimidine Ring | Metal-catalyzed cross-coupling (e.g., Suzuki, Heck) | Boronic acids/esters, alkenes with a palladium catalyst | C-C coupled products at the C5 position |

Computational chemistry can be used to model the transition states and reaction energy profiles for these potential pathways. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative assessment of the feasibility of each reaction. For example, DFT calculations could be used to compare the activation barriers for SNAr at the C5 position with different nucleophiles, thereby predicting the most favorable reaction conditions. Such in silico studies are invaluable for guiding synthetic efforts and for understanding the chemical transformations that this compound may undergo. nih.govmdpi.com

Mechanistic Investigations of Chemical Reactions Involving 3 5 Bromopyrimidin 2 Yl Aniline

Detailed Reaction Mechanisms of Synthetic Pathways

The synthetic utility of 3-(5-Bromopyrimidin-2-yl)aniline is rooted in the reactivity of its constituent parts: the electron-deficient bromopyrimidine ring and the nucleophilic aniline (B41778) moiety. The bromine atom provides a handle for cross-coupling and substitution reactions, while the aniline can be functionalized through various methods.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-poor aromatic and heteroaromatic rings. wikipedia.orgmasterorganicchemistry.com The pyrimidine (B1678525) ring, with its two electron-withdrawing nitrogen atoms, is inherently activated towards nucleophilic attack, making it more reactive than carbocyclic arenes. wikipedia.orggrowingscience.com The reaction typically proceeds via a two-step addition-elimination mechanism.

In the first, and usually rate-determining, step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is critical to the reaction's feasibility. The presence of electron-withdrawing groups, such as the pyrimidine nitrogens, positioned ortho or para to the site of attack, is crucial for stabilizing the negative charge through resonance. masterorganicchemistry.comlibretexts.org In the case of 5-bromopyrimidine (B23866), the nitrogen at position 1 is para and the nitrogen at position 3 is meta to the bromine at C5, both contributing to the activation of the C-Br bond for nucleophilic attack.

The second step involves the departure of the leaving group (bromide ion), which restores the aromaticity of the pyrimidine ring and yields the substituted product. While the classic SNAr mechanism is stepwise, concerted pathways, where bond formation and bond cleavage occur simultaneously, have also been reported, particularly for related heterocycles like 5-bromo-1,2,3-triazines. researchgate.netnih.gov The specific pathway can be dependent on the nature of the nucleophile. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C(sp²)–Br bond in this compound is an ideal electrophilic partner for such transformations. nih.gov The two most relevant reactions for this substrate are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester. wikipedia.org The catalytic cycle, shown below, involves a Pd(0)/Pd(II) redox couple. youtube.com

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (this compound) to a catalytically active Pd(0) species. This step breaks the C-Br bond and forms a square planar Pd(II) complex. wikipedia.orgyoutube.com Computational studies on 5-bromopyrimidine confirm that the C-Br bond is highly susceptible to this step. illinois.edu

Transmetalation: Before transmetalation can occur, the organoboron species must be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic borate (B1201080) complex. wikipedia.orgorganic-chemistry.org This "ate" complex then reacts with the Pd(II) intermediate, transferring its organic group to the palladium center and displacing the halide. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond in the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgyoutube.com

Buchwald-Hartwig Amination: This reaction forms a new C-N bond between an aryl halide and an amine. wikipedia.org The catalytic cycle shares similarities with the Suzuki coupling but differs in the nucleophilic partner. wikipedia.orglibretexts.org

Oxidative Addition: This step is identical to the Suzuki coupling, with the Pd(0) catalyst inserting into the C-Br bond of the pyrimidine ring to form a Pd(II) complex. wikipedia.org

Amine Coordination and Deprotonation: An amine coordinates to the Pd(II) center. In the presence of a base (e.g., NaOt-Bu), the coordinated amine is deprotonated to form a more nucleophilic palladium amido complex. wikipedia.org

Reductive Elimination: The aryl group and the amido ligand are reductively eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst. wikipedia.org An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination. wikipedia.org

The removal of the bromine atom from this compound can be achieved through a radical-mediated hydrodebromination. This process typically employs a radical initiator, such as azobisisobutyronitrile (AIBN) or UV light, and a hydrogen atom source, most commonly tributyltin hydride (Bu₃SnH). youtube.com The reaction proceeds via a radical chain mechanism.

Initiation: The reaction is initiated by the homolytic cleavage of the initiator (e.g., AIBN) to generate radicals. These initiator radicals then react with tributyltin hydride to produce the tributyltin radical (Bu₃Sn•), which is the key chain-propagating species. youtube.com

Propagation: The propagation phase consists of two key steps that repeat in a cycle.

Step 1: The tributyltin radical abstracts the bromine atom from this compound. This is an energetically favorable step that forms a stable tributyltin bromide (Bu₃SnBr) byproduct and a new pyrimidinyl radical.

Step 2: The newly formed pyrimidinyl radical abstracts a hydrogen atom from a molecule of tributyltin hydride. This forms the debrominated product, 3-(pyrimidin-2-yl)aniline, and regenerates the tributyltin radical (Bu₃Sn•), which can then participate in another cycle. youtube.com

Termination: The chain reaction is terminated when two radical species combine.

The selectivity of radical halogenation and dehalogenation is a well-studied phenomenon. Bromination is known to be highly selective, while radical debromination with a hydrogen donor is an efficient process. youtube.comyoutube.com

Stereochemical Aspects and Chiral Synthesis Considerations

While this compound is an achiral molecule, it can serve as a scaffold for the synthesis of chiral compounds. Chirality can be introduced through several mechanistic strategies.

One approach involves using chiral reagents. For instance, nucleophilic ring-opening reactions on related pyrimidine systems with optically active amino acid amides have been shown to proceed with varying degrees of stereoselectivity, which is primarily dependent on the structure of the chiral nucleophile. acs.orgnih.gov This suggests that SNAr reactions on the 5-bromo position of the target compound with a chiral nucleophile could potentially lead to diastereomeric products if a chiral center already exists in the nucleophile.

Another avenue is asymmetric catalysis. Asymmetric nucleophilic aromatic substitution has been demonstrated using chiral organocatalysts, such as derivatives of cinchonidine, to synthesize chiral molecules. wikipedia.org This type of catalysis could potentially be applied to reactions involving this compound to achieve enantioselective substitution.

Furthermore, cross-coupling reactions can introduce atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. If a sufficiently bulky group is introduced at the 5-position of the pyrimidine ring via a Suzuki coupling, rotation around the newly formed C-C bond or the existing C-N bond of the aniline could become restricted, leading to stable, separable atropisomers. This phenomenon has been observed in the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids with poly-substituted pyridines. beilstein-journals.org

Finally, regio- and stereoselective reductions of the pyrimidine ring itself can generate chiral 1,3-diamine derivatives, as demonstrated by the reduction of dihydropyrimidines with sodium borohydride. thieme-connect.com

Influence of Reaction Conditions on Mechanistic Pathways

The outcome and efficiency of the reactions involving this compound are highly dependent on the chosen conditions, which can steer the reaction down a specific mechanistic pathway. Key factors include the catalyst system, solvent, and base.

Catalyst Effects: In palladium-catalyzed cross-coupling reactions, the choice of ligand bound to the palladium center is paramount. researchgate.net Different generations of phosphine (B1218219) ligands have been developed to enhance catalyst activity, stability, and substrate scope. nih.gov

For Suzuki-Miyaura reactions, early catalysts often required harsh conditions. Modern systems using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) allow for reactions at lower temperatures and with a broader range of substrates, including less reactive aryl chlorides. nih.gov

For Buchwald-Hartwig amination, specific ligands are often required for different classes of amines. libretexts.org For example, bidentate ligands like BINAP and DPEPhos were early breakthroughs for coupling primary amines. wikipedia.org More recently, highly specialized biaryl phosphine ligands (e.g., RuPhos for secondary amines, BrettPhos for amides) have been designed to couple particularly challenging substrates. libretexts.org The choice of ligand can dramatically affect reaction rates and prevent side reactions. organic-chemistry.org

| Reaction Type | Catalyst/Ligand Generation | Typical Substrates Handled | Mechanistic Advantage |

|---|---|---|---|

| Suzuki-Miyaura | First Generation (e.g., PPh₃) | Aryl iodides/bromides, activated triflates | Basic reactivity, established early protocols |

| Suzuki-Miyaura | Bulky Monophosphines (e.g., P(t-Bu)₃, XPhos) | Aryl chlorides, sterically hindered substrates | Promotes fast reductive elimination |

| Buchwald-Hartwig | Bidentate Ligands (e.g., BINAP, DPEPhos) | Primary amines, aryl iodides | Prevents catalyst decomposition, improves rates wikipedia.org |

| Buchwald-Hartwig | Biaryl Monophosphines (e.g., RuPhos, BrettPhos) | Secondary amines, hindered primary amines, amides | Facilitates coupling of weak nucleophiles and hindered substrates libretexts.org |

Solvent Effects: The solvent plays a multifaceted role in cross-coupling reactions, influencing solubility, catalyst stability, and the energetics of key mechanistic steps. rsc.orgwhiterose.ac.uk

Polarity: The polarity of the solvent can have a profound effect on the reaction pathway. For example, in Suzuki couplings, computational studies have shown that polar solvents can stabilize charged, polar transition states during oxidative addition. researchgate.net In one study, changing from a nonpolar to a polar solvent switched the chemoselectivity of a Suzuki reaction, an effect attributed to the formation of a different active catalytic species (an anionic palladium complex) in the polar medium. researchgate.net

Coordinating Ability: Solvents like THF or dioxane can coordinate to the palladium center, influencing the stability and reactivity of catalytic intermediates. nih.gov

Base Effects: The base is a critical component in most cross-coupling reactions, but its role is specific to the reaction type. youtube.com

In Suzuki-Miyaura couplings, the base (e.g., KF, K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming the borate complex necessary for transmetalation. wikipedia.orgorganic-chemistry.org The choice of a mild base like potassium fluoride (B91410) (KF) can be crucial when base-sensitive functional groups are present. organic-chemistry.org

In Buchwald-Hartwig aminations, a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is needed to deprotonate the amine or the N-H bond in the intermediate complex, facilitating the formation of the key palladium-amido species prior to reductive elimination. nih.govwikipedia.org The strength of the base can dictate the reaction rate. libretexts.org

Preclinical Target Engagement Studies and Mechanistic Insights for this compound Derivatives

The successful development of targeted therapies hinges on a deep understanding of how a drug candidate interacts with its intended molecular target within a complex biological system. For derivatives of this compound, a scaffold of interest in medicinal chemistry, confirming direct binding to the target protein (target engagement) and elucidating the molecular interactions that drive this binding are critical preclinical steps. These studies provide crucial evidence that the compound's mechanism of action is on-target, guide lead optimization, and help establish a translatable relationship between target modulation and biological response. A variety of sophisticated methodologies, ranging from cell-based biophysical assays to computational modeling, are employed to gain these mechanistic insights.

Future Directions and Emerging Research Avenues for 3 5 Bromopyrimidin 2 Yl Aniline Research

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of pyrimidine (B1678525) derivatives, including 3-(5-bromopyrimidin-2-yl)aniline, is undergoing a paradigm shift towards more sustainable and efficient methodologies. benthamdirect.comnih.gov Green chemistry principles are increasingly being integrated into synthetic protocols to minimize environmental impact and enhance economic viability. benthamdirect.comresearchgate.net

Future research will likely focus on several key areas:

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of atom economy and reduced waste. bohrium.comacs.org The development of novel multicomponent reactions for the one-pot synthesis of highly substituted pyrimidines is an active area of investigation. bohrium.com

Green Catalysts and Solvents: The use of environmentally benign catalysts and solvents is a cornerstone of green chemistry. nih.gov Research is ongoing to identify and develop novel catalysts, such as biogenically produced nanoparticles, that can promote pyrimidine synthesis under milder and more sustainable conditions. bohrium.com The exploration of solvent-free reaction conditions is also a promising avenue. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, selectivity, and safety. The application of flow chemistry to the synthesis of this compound and its derivatives could enable more efficient and scalable production.

Microwave and Ultrasonic-Assisted Synthesis: These techniques can significantly accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds. nih.gov Further exploration of these methods for pyrimidine synthesis is warranted.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques are poised to play a pivotal role in the real-time monitoring of reactions involving this compound.

Emerging research in this area includes:

FlowNMR Spectroscopy: This powerful technique allows for the non-invasive, real-time analysis of reaction mixtures directly in a flow reactor. rsc.org It can provide detailed kinetic data and help to identify transient intermediates, offering invaluable insights into reaction pathways. rsc.org

In-situ FTIR and Raman Spectroscopy: These methods provide real-time information about the changes in functional groups during a reaction, enabling the tracking of reactants, intermediates, and products. fau.de

Process Analytical Technology (PAT): The integration of real-time analytical tools into the manufacturing process allows for continuous monitoring and control, leading to improved product quality and consistency. fau.de The application of PAT principles to the synthesis of this compound could lead to more robust and efficient manufacturing processes.

Chirality-Induced Spin Selectivity: Recent advancements have demonstrated the potential for real-time monitoring of stereochemistry in reactions through single-molecule observations of chirality-induced spin selectivity, a technique that could be adapted for complex heterocyclic syntheses. ucla.edu

Integration of Machine Learning and AI in Compound Design and Reaction Optimization

The convergence of artificial intelligence (AI) and medicinal chemistry is revolutionizing the drug discovery process. mdpi.commdpi.com Machine learning (ML) algorithms are increasingly being used to design novel compounds with desired biological activities and to optimize reaction conditions. ijcit.comchemrxiv.org

For this compound research, this translates to:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing data to build QSAR models that predict the biological activity of novel derivatives of this compound. ijcit.com This can help to prioritize the synthesis of the most promising compounds.

De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired properties, potentially leading to the discovery of novel this compound-based drugs with improved efficacy and safety profiles. mdpi.com

Reaction Optimization: AI can be used to analyze complex reaction data and identify the optimal conditions for the synthesis of this compound and its derivatives, leading to higher yields and purity.

Predictive Toxicology: ML models can be developed to predict the potential toxicity of new compounds, allowing for the early identification and elimination of candidates with unfavorable safety profiles. mdpi.com

A study on pyrimidine derivatives demonstrated that ensemble machine learning algorithms like Bagging and AdaBoost could significantly improve the performance of QSAR models. ijcit.com Another study utilized an integrated framework of various machine learning and deep learning algorithms to develop a pyrimidine metabolism-related signature for predicting the prognosis of lung adenocarcinoma patients. nih.gov

Exploration of Structure-Function Relationships through Targeted Derivatization

A fundamental aspect of medicinal chemistry is understanding how the structure of a molecule relates to its biological activity. nih.govresearchgate.net Targeted derivatization of the this compound scaffold is a key strategy for elucidating these structure-activity relationships (SAR). researchgate.netnih.gov

Future efforts in this area will likely involve:

Systematic Modification of Substituents: By systematically altering the substituents at various positions on the pyrimidine and aniline (B41778) rings, researchers can probe the specific interactions between the molecule and its biological target. nih.gov This can provide valuable information for the design of more potent and selective inhibitors.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can help to improve the pharmacokinetic or pharmacodynamic properties of a compound. The pyrazolo[3,4-d]pyrimidine scaffold, for example, is a known bioisostere of adenine (B156593) and can mimic key interactions with the hinge region of kinase domains. rsc.org

Introduction of New Functional Groups: The addition of new functional groups can be used to exploit specific binding pockets in the target protein or to introduce new functionalities, such as improved solubility or metabolic stability. rsc.org

Computational Docking and Molecular Dynamics Simulations: These computational tools can be used to predict how different derivatives of this compound will bind to their target protein, providing insights that can guide the design of new analogs.

A review of pyrimidine derivatives highlighted that the position of substituents on the pyrimidine nucleus greatly influences the compound's biological activities. nih.gov

Expanding Preclinical Investigations into Diverse Biological Target Classes

While much of the research on this compound derivatives has focused on their activity as kinase inhibitors, there is significant potential for these compounds to interact with other biological targets. rsc.orgnih.govrsc.org

Future preclinical investigations should aim to:

Screen against a Broader Range of Kinases: The pyrimidine core is a versatile hinge-binding motif that is accommodated by many human kinases. acs.org Kinome-wide screening of this compound derivatives could identify novel inhibitors for understudied kinases implicated in various diseases. acs.org

Explore Non-Kinase Targets: Phenotypic screening of compound libraries in relevant cell models can help to identify novel biological targets and pathways that are modulated by this compound derivatives. rsc.org This approach has the potential to uncover new therapeutic applications for this class of compounds.

Investigate Novel Therapeutic Areas: Beyond oncology, derivatives of this compound could have potential applications in other therapeutic areas, such as neurodegenerative diseases, inflammatory disorders, and infectious diseases. nih.gov Preclinical studies in relevant animal models will be necessary to evaluate their efficacy and safety in these new indications. For instance, pyrimidine-based compounds have been investigated as potential anti-Alzheimer's agents. nih.gov

Develop More Effective Drug Delivery Systems: The formulation and delivery of this compound-based drugs can significantly impact their efficacy. Research into novel drug delivery systems, such as nanoparticles or prodrug strategies, could improve their bioavailability and therapeutic index. nih.govacs.org

Recent studies have highlighted the potential of pyrimidine-based inhibitors for a range of kinases, including Aurora kinases and those implicated in neurodegeneration. nih.govacs.org The discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase demonstrates the potential to identify inhibitors for specific cancer subtypes through iterative design and screening. rsc.org

Q & A

Q. What are the optimized synthetic routes for 3-(5-Bromopyrimidin-2-yl)aniline, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis typically involves a Buchwald-Hartwig coupling or nucleophilic aromatic substitution between 5-bromopyrimidine and a substituted aniline. Key steps include:

- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for efficient coupling .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates at 80–120°C.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity.

Yield Optimization : Adjust stoichiometry (1:1.2 ratio of pyrimidine to aniline) and inert atmosphere (N₂/Ar) to minimize side reactions.

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons and carbons using 2D techniques (COSY, HSQC). The bromine atom induces distinct splitting patterns in the pyrimidine ring .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₈BrN₃) with <5 ppm mass error.

- X-ray Crystallography : Resolve steric effects of the bromine substituent using SHELXL refinement .

Q. Table 2: Computational Parameters

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO | -6.2 | Electron donation capacity |

| LUMO | -1.8 | Susceptibility to nucleophiles |

Q. What strategies are effective in elucidating the mechanism of action of this compound derivatives in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ via fluorogenic substrates (e.g., for proteases). Compare Ki values with/without bromine to assess steric effects .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm entropy-driven interactions .

Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial efficacy) of this compound derivatives?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., CLSI guidelines for MIC testing).

- Structural Analysis : Use HPLC-MS to verify compound integrity; impurities (e.g., dehalogenated byproducts) may explain variability .

Key Considerations

- Data Gaps : Limited direct evidence on this compound; extrapolated from structurally related aniline derivatives (e.g., triazole, pyrazine analogs).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products